2-Nitrobenzene-1,4-disulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
119-00-6 |
|---|---|
Molecular Formula |
C6H5NO8S2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
2-nitrobenzene-1,4-disulfonic acid |
InChI |
InChI=1S/C6H5NO8S2/c8-7(9)5-3-4(16(10,11)12)1-2-6(5)17(13,14)15/h1-3H,(H,10,11,12)(H,13,14,15) |
InChI Key |
HXSUIALMWGBDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering
Classical and Contemporary Synthesis Pathways
The synthesis of 2-Nitrobenzene-1,4-disulfonic acid is not typically achieved by the direct nitration and sulfonation of benzene (B151609) due to the difficulty in controlling the regioselectivity. Instead, synthesis relies on more controlled, multi-step approaches starting from substituted benzene derivatives.
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. almerja.comlibretexts.orglibretexts.org Nitration typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly reactive nitronium ion (NO₂⁺) as the electrophile. libretexts.orgyoutube.commasterorganicchemistry.com Sulfonation uses fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) or sulfur trioxide itself to introduce a sulfonic acid group (-SO₃H). libretexts.orglibretexts.org
While these reactions are standard for producing nitrobenzene (B124822) and benzenesulfonic acid respectively, directly applying them in sequence to benzene to produce this compound is impractical. almerja.comlibretexts.org The directing effects of the substituents would lead to a mixture of isomers. The nitro group is a meta-director, while the sulfonic acid group is also a meta-director. Therefore, a more strategic pathway starting with a pre-functionalized benzene ring is necessary. Continuous flow processes have been developed for the nitration of aromatics like benzene and o-xylene, offering enhanced safety and control over these highly exothermic reactions by managing parameters like temperature, residence time, and reagent ratios. google.comnih.govbeilstein-journals.org
A more effective and widely documented method for synthesizing this compound is through nucleophilic aromatic substitution (SNAr). wikipedia.org This pathway involves reacting a halonitrobenzenesulfonic acid with a sulfite (B76179) source. The presence of a strong electron-withdrawing group, such as the nitro group (NO₂), positioned ortho or para to a halogen leaving group, activates the aromatic ring for attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com
A common precursor used in this synthesis is 4-chloro-3-nitrobenzenesulfonic acid or its salts. google.comgoogle.com In this reaction, the sulfite ion (SO₃²⁻) acts as the nucleophile, displacing the chloride ion to form the desired this compound. google.comprepchem.com
A detailed laboratory preparation involves dissolving sodium 2-nitrochlorobenzene-4-sulfonate in boiling water and adding crystalline neutral sodium sulfite. prepchem.com The mixture is then boiled under reflux for approximately two hours to complete the substitution. prepchem.com
The efficiency and yield of the nucleophilic aromatic substitution are highly dependent on reaction conditions.
Temperature: Early procedures specified reacting 4-chloro-3-nitrobenzenesulfonic acid with sodium sulfite at 100°C. google.comgoogle.com However, process optimization has shown that conducting the reaction at lower temperatures, in the range of 40°C to 90°C, can significantly improve the outcome. google.com One specific method details boiling the reaction mixture under reflux in an aqueous solution. prepchem.com
pH: Maintaining the correct pH is critical. The reaction is typically carried out in an aqueous alkaline medium, with some protocols specifying a pH range of 8 to 11. google.comgoogle.com This alkaline condition facilitates the nucleophilic attack. However, it is also noted that the solution should not be overly alkaline. prepchem.com In some cases, the pH is adjusted to between 5 and 7 before proceeding to subsequent reaction steps. google.com
Solvent Systems: Water is the most common solvent system for this reaction, as it effectively dissolves the ionic reactants (the sodium salt of the halonitrobenzenesulfonic acid and sodium sulfite). google.comprepchem.com
The table below summarizes the reaction parameters from different methodologies.
Table 1: Reaction Parameter Optimization| Parameter | Classical Method | Optimized Process |
|---|---|---|
| Starting Material | 4-chloro-3-nitrobenzenesulfonic acid | 4-chloro-3-nitrobenzenesulfonic acid |
| Temperature | 100°C google.comgoogle.com | 40°C - 90°C google.com |
| pH | 8 - 11 google.comgoogle.com | 6 - 7 (before subsequent step) google.com |
| Solvent | Aqueous Alkaline Medium google.com | Aqueous Medium google.comprepchem.com |
| Yield | Max. 76% of theory google.comgoogle.com | 88% - 92% of theory google.com |
Stoichiometric control is essential for maximizing product formation and minimizing side reactions. In the synthesis starting from 4-chloro-3-nitrobenzenesulfonic acid, approximately 1.2 moles of sodium sulfite are used per mole of the starting material. google.comgoogle.com
A key strategy for yield enhancement involves integrating the synthesis with subsequent processing steps. In processes where the ultimate goal is to produce 2-aminobenzene-1,4-disulfonic acid via reduction, a significant improvement in yield (from a maximum of 76% to 88-92%) is achieved by not isolating the intermediate this compound. google.comgoogle.com By avoiding the intermediate salting out and purification, the process becomes more efficient and less material is lost. google.com Potential side reactions in the reaction of chloronitrobenzenesulfonic acids with sulfites include the reduction of the nitro group (the Piria reaction) or the hydrolytic removal of the halogen atom, which must be controlled to ensure a high yield of the desired product. google.comgoogleapis.com
Continuous flow chemistry offers significant advantages for nitration reactions, including superior temperature control, enhanced safety for highly exothermic processes, and improved consistency. beilstein-journals.org The continuous nitration of benzene to nitrobenzene, a potential precursor, has been demonstrated under high pressure (14 to 40 bar) and adiabatic conditions. google.com Similarly, efficient continuous-flow nitration processes have been developed for other aromatics like o-xylene, with studies optimizing parameters such as temperature, reagent ratios, and residence time to achieve high yields and throughput. nih.gov
While continuous flow has been extensively applied to the initial nitration step to produce precursors, specific documentation for the continuous flow synthesis of this compound via the nucleophilic substitution pathway is not as prevalent. However, the principles of flow chemistry could theoretically be applied to the SNAr step to precisely control temperature and mixing, potentially improving yield and reducing reaction times compared to batch processing.
Nucleophilic Aromatic Substitution of Halonitrobenzenesulfonic Acids with Sulfites
Isolation and Purification Techniques for Synthetic Products
The isolation of this compound from the reaction mixture typically involves a "salting out" procedure. google.comprepchem.com After the reaction is complete, a salt such as sodium chloride is added to the hot solution. prepchem.com This decreases the solubility of the product, causing it to precipitate upon cooling.
A detailed procedure describes adding solid salt to the hot reaction solution, allowing it to stand overnight in a cold environment (e.g., an ice chest) to form a thick paste. prepchem.com This paste is then filtered under suction. The resulting filter cake is washed with a cold, saturated salt solution to remove impurities. prepchem.com A disadvantage of this method is that it can result in a very dilute solution if the product is to be used in a subsequent reaction step without isolation. google.comgoogle.com
For obtaining a high-purity product, the isolated crude material can be further purified by crystallization from a suitable solvent system, such as aqueous alcohol. prepchem.com
Synthesis of Key Derivatives and Intermediates from this compound
The strategic placement of the nitro and sulfonic acid groups on the benzene ring in this compound dictates its synthetic utility. The electron-withdrawing nature of these groups activates the aromatic ring for certain reactions and directs the course of transformations.
One of the most significant applications of this compound is as a precursor to amino-substituted compounds. The reduction of the nitro group is a key step, leading to the formation of 2-aminobenzene-1,4-disulfonic acid, a valuable intermediate in the dye industry. chemicalbook.com
Reduction of the Nitro Group
The conversion of this compound to 2-aminobenzene-1,4-disulfonic acid is a well-established industrial process. This reduction is most commonly achieved using iron filings in an acidic or neutral medium.
A common method involves the reaction of this compound with iron in an acetic acid solution. google.com The process can be carried out semi-continuously, achieving a yield of approximately 74%. google.com An alternative approach involves the reduction of nitrobenzene-2,5-disulfonic acid with iron powder in a boiling, well-stirred mixture of water and glacial acetic acid. prepchem.com After the reaction, the mixture is made alkaline with sodium carbonate to precipitate iron sludge, and the product, the monosodium salt of aniline-2,5-disulfonic acid, is isolated from the filtrate. prepchem.com
It is also noted that the starting material, this compound, can be prepared by the reaction of 4-chloro-3-nitrobenzene-1-sulfonic acid with sodium sulfite in an alkaline solution. google.com A process has been developed where the resulting this compound is not isolated but is directly reduced with iron. google.com This integrated process can improve efficiency and reduce waste.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | Iron, Acetic acid | 2-Aminobenzene-1,4-disulfonic acid | ~74% | google.com |
| Nitrobenzene-2,5-disulfonic acid | Iron powder, Water, Glacial acetic acid, boiling; then Sodium carbonate | Monosodium salt of aniline-2,5-disulfonic acid | - | prepchem.com |
| 4-Chloro-3-nitrobenzene-1-sulfonic acid | 1. Sodium sulfite, alkaline solution (pH 8-11), 100°C; 2. Iron, Acetic acid | 2-Aminobenzene-1,4-disulfonic acid | Up to 76% (from 4-chloro-3-nitrobenzene-1-sulfonic acid) | google.comgoogle.com |
Diazotization and Azo Coupling
The resulting 2-aminobenzene-1,4-disulfonic acid is a primary aromatic amine and can readily undergo diazotization. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orglibretexts.org These diazonium salts are highly reactive intermediates and are crucial in the synthesis of azo dyes. google.comgoogle.com
The diazonium salt of 2-aminobenzene-1,4-disulfonic acid can then be coupled with various aromatic compounds, such as phenols and amines, to produce a wide range of azo dyes. google.com The specific coupling partner determines the color and properties of the final dye. For instance, coupling with naphthol derivatives is a common strategy to produce vibrant and lightfast dyes. prepchem.com
| Starting Material | Reagents and Conditions | Intermediate/Product | Application | Reference |
| 2-Aminobenzene-1,4-disulfonic acid | Sodium nitrite, Strong acid (e.g., HCl) | 2-Diazoniumbenzene-1,4-disulfonic acid salt | Intermediate for azo dyes | organic-chemistry.orggoogle.com |
| 2-Diazoniumbenzene-1,4-disulfonic acid salt | Coupling agent (e.g., Naphthol derivatives) | Azo dye | Colorants | prepchem.comgoogle.com |
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly affected by the nature of the substituents already present on the aromatic ring.
Influence of Nitro and Sulfonic Acid Functionalities on Regioselectivity and Reaction Rates
Both the nitro (-NO₂) and sulfonic acid (-SO₃H) groups are strongly deactivating and meta-directing substituents in electrophilic aromatic substitution reactions. aakash.ac.inmasterorganicchemistry.com This is due to their powerful electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. aakash.ac.in
The deactivating effect arises from both inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the sulfur and oxygen atoms in the sulfonic acid group, pulls electron density away from the ring through the sigma bond framework. msu.edu Through resonance, these groups can withdraw electron density from the ortho and para positions, creating a partial positive charge on the ring and further deactivating it towards electrophilic attack. aakash.ac.inmasterorganicchemistry.com
Consequently, electrophilic substitution on 2-Nitrobenzene-1,4-disulfonic acid is significantly slower than on benzene itself. aakash.ac.in When forced to react, the incoming electrophile will be directed to the positions meta to both the nitro and the sulfonic acid groups. In the case of this compound, the available positions are at carbons 3, 5, and 6. The directing effects of the existing substituents would favor substitution at the position meta to the nitro group (position 5) and meta to the sulfonic acid groups (positions 3 and 6 relative to the C1-sulfonic acid and position 5 relative to the C4-sulfonic acid). The precise location of further substitution would be influenced by the interplay of these directing effects and steric hindrance.
| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Influence |
|---|---|---|---|
| Nitro Group (-NO₂) | Strongly Deactivating | Meta | -I (Inductive), -M (Mesomeric/Resonance) |
| Sulfonic Acid Group (-SO₃H) | Strongly Deactivating | Meta | -I (Inductive), -M (Mesomeric/Resonance) |
Subsequent Aromatic Functionalization (e.g., Halogenation, Further Sulfonation)
Further functionalization of this compound through electrophilic aromatic substitution is challenging due to the highly deactivated nature of the ring.
Halogenation: Introducing a halogen atom (e.g., chlorine or bromine) onto the ring would require harsh reaction conditions, such as the use of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃) and elevated temperatures. stackexchange.comlibretexts.org The halogen would be directed to one of the available meta positions. For instance, chlorination of nitrobenzene (B124822) in the presence of iron(III) chloride yields a mixture of isomers, with the meta-chloro derivative being the major product. stackexchange.com A similar outcome would be expected for this compound, although the reaction would be even more sluggish.
Further Sulfonation: The introduction of an additional sulfonic acid group is also an electrophilic aromatic substitution reaction. masterorganicchemistry.combyjus.com It is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.comlibretexts.org Given that the starting material already contains two sulfonic acid groups and a nitro group, forcing a third sulfonation would require extremely vigorous conditions. The sulfonation of benzene is a reversible process, and under certain conditions, a sulfonic acid group can be removed (desulfonation). almerja.netlibretexts.org
Reduction Chemistry of the Nitro Group
The reduction of the nitro group to an amino group is a key transformation of nitroaromatic compounds, providing a pathway to valuable amino derivatives.
Catalytic and Stoichiometric Reduction Pathways to Aminobenzene-1,4-disulfonic Acid
The reduction of this compound to 2-Aminobenzene-1,4-disulfonic acid can be achieved through various methods.
Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. commonorganicchemistry.com It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. commonorganicchemistry.comgoogle.com The reaction is generally clean and efficient. For instance, the catalytic hydrogenation of 2-nitronaphthalene-4,8-disulfonic acid ammonium (B1175870) salt using a palladium on charcoal catalyst has been reported to give a high yield of the corresponding amine. google.com
Stoichiometric Reduction:
Metal and Acid: A classic method for nitro group reduction involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid or acetic acid. commonorganicchemistry.comlibretexts.org For example, the reduction of nitrobenzene to phenylammonium ions can be achieved using tin and concentrated hydrochloric acid. libretexts.orgchemguide.co.uk A process for the preparation of 2-aminobenzene-1,4-disulfonic acid involves the reduction of this compound with iron in an acetic acid-containing solution. google.com This method can be carried out without the intermediate isolation of the nitro compound. google.com
Sodium Sulfite (B76179): In some cases, sodium sulfite can be used for the reduction of nitro groups, although it can also participate in nucleophilic substitution reactions with chloronitrobenzenesulfonic acids. google.comgoogle.com
| Reduction Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency, clean reaction. commonorganicchemistry.comgoogle.com |
| Metal/Acid Reduction | Fe/Acetic Acid or Sn/HCl | Classic method, can be performed without isolation of the nitro intermediate. commonorganicchemistry.comgoogle.com |
Electrochemical Reduction Mechanisms and Pathways
The electrochemical reduction of nitroaromatic compounds offers an alternative, often more environmentally friendly, route to the corresponding amines. nih.gov The process involves a series of electron and proton transfer steps. dtic.mil
The electrochemical reduction of a nitroaromatic compound typically begins with a one-electron transfer to the molecule, forming a radical anion intermediate. nih.govresearchgate.net This initial step is often reversible. nih.gov
ArNO₂ + e⁻ ⇌ [ArNO₂]⁻•
This radical anion is a key intermediate that can undergo further reactions. rsc.orgrsc.org The stability and reactivity of this radical anion are influenced by the solvent and the presence of other substituents on the aromatic ring. rsc.org
Kinetic Studies and Reaction Pathway Elucidation of Reduction Processes
Kinetic studies of the electrochemical reduction of nitroaromatic compounds reveal a complex, multi-step process. The reaction pathway for this compound is expected to follow a similar pattern to that of other nitrobenzenes.
The generally accepted mechanism for the electrochemical reduction of nitrobenzene in acidic aqueous solution is the Haber mechanism, which involves a series of electron and proton transfer steps:
Nitrobenzene to Nitrosobenzene (B162901): R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O
Nitrosobenzene to Phenylhydroxylamine: R-NO + 2e⁻ + 2H⁺ → R-NHOH
Phenylhydroxylamine to Aniline: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O
The intermediate, phenylhydroxylamine, is a key species. It can undergo further reduction to the amine or participate in side reactions. One common side reaction is the condensation of phenylhydroxylamine with nitrosobenzene to form an azoxybenzene (B3421426) derivative, which can be further reduced to azobenzene (B91143) and then to hydrazobenzene.
Voltammetric studies on m-nitrobenzene sulfonic acid have shown that the reduction often proceeds in a single four-electron wave to the phenylhydroxylamine, especially on electrodes with low hydrogen overpotential like copper. core.ac.uk The further reduction to the amine can be a competing reaction with hydrogen evolution. core.ac.uk
The kinetics of the reduction can be controlled by various factors. In many cases, the process is diffusion-controlled, meaning the rate is limited by the transport of the nitro compound from the bulk solution to the electrode surface. xmu.edu.cn However, the kinetics can also be influenced by the rate of the chemical reactions between intermediates, especially when redox mediators are used. For instance, with the Ti⁴⁺/Ti³⁺ system, the rate of the chemical reaction between the Ti³⁺ species and the nitro compound can become a determining factor. core.ac.uk
The following table summarizes the typical intermediates and final products in the electrochemical reduction of nitroaromatic compounds.
| Species | Formula | Role in Reduction Pathway |
| Nitrobenzene derivative | R-NO₂ | Starting material |
| Nitrosobenzene derivative | R-NO | Initial reduction intermediate |
| Phenylhydroxylamine derivative | R-NHOH | Key intermediate, can be reduced further or undergo side reactions |
| Azoxybenzene derivative | R-N(O)=N-R | Condensation product of nitrosobenzene and phenylhydroxylamine |
| Azobenzene derivative | R-N=N-R | Reduction product of azoxybenzene |
| Hydrazobenzene derivative | R-NH-NH-R | Reduction product of azobenzene |
| Aniline derivative | R-NH₂ | Final reduction product |
Formation of Coordination Complexes and Ligand Properties
The sulfonic acid groups and the potential amino group (formed after reduction) on the this compound molecule provide sites for coordination with metal ions.
Interactions with Metal Centers and Complexation Behavior
While specific studies on the coordination complexes of this compound are not widely reported, the behavior of related sulfonated aromatic compounds and amino-sulfonated aromatics can provide insights. The sulfonate groups (SO₃⁻) are effective coordinating ligands, particularly as bridging ligands between metal centers, forming coordination polymers.
Upon reduction of the nitro group to an amino group, the resulting 2-aminobenzene-1,4-disulfonic acid becomes a more versatile ligand. The presence of both the amino group and the sulfonate groups allows for chelation, where the ligand binds to a metal center through multiple donor atoms.
The interaction with metal centers can be influenced by:
The nature of the metal ion: Hard metal ions are more likely to coordinate with the oxygen atoms of the sulfonate groups, while softer metal ions may show a preference for the nitrogen atom of the amino group.
The pH of the solution: The protonation state of both the amino and sulfonate groups will change with pH, affecting their ability to coordinate.
The steric environment: The positions of the substituents on the benzene ring will dictate the geometry of the resulting metal complexes.
Computational studies on related systems, such as ruthenium complexes with bidentate and tridentate ligands, help in understanding the structural parameters and electronic properties of such coordination compounds. brown.edu The formation of complexes with metals like copper has been noted for related nitrobenzenesulfonic acid derivatives in certain applications.
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy Applications (FTIR and Raman) for Functional Group Identification
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 2-nitrobenzene-1,4-disulfonic acid, the expected vibrational bands would arise from the nitro (-NO₂), sulfonic acid (-SO₃H), and substituted benzene (B151609) ring moieties.
Anticipated Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric stretching | 1530 - 1560 |
| Symmetric stretching | 1345 - 1385 | |
| Sulfonic Acid (-SO₃H) | S=O asymmetric stretching | 1340 - 1350 |
| S=O symmetric stretching | 1150 - 1165 | |
| S-O stretching | 650 - 770 | |
| O-H stretching | 2800 - 3200 (broad) | |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Ring stretching | 1450 - 1600 |
Note: The exact peak positions can be influenced by the electronic effects of the substituents and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The electron-withdrawing nature of both the nitro and sulfonic acid groups would cause these protons to be significantly deshielded, shifting their signals downfield.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~8.5 - 8.8 | Doublet |
| H-5 | ~8.2 - 8.5 | Doublet of doublets |
| H-6 | ~7.8 - 8.1 | Doublet |
Note: These are estimated values and can vary depending on the solvent and the presence of acidic protons from the sulfonic acid groups.
The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, and C-4) would be the most deshielded.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 145 |
| C-2 | 148 - 152 |
| C-3 | 125 - 130 |
| C-4 | 145 - 150 |
| C-5 | 128 - 133 |
| C-6 | 120 - 125 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 283.23 g/mol . pharmaffiliates.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 283.
Anticipated Fragmentation Pathways:
Loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 237.
Loss of a sulfonic acid group (-SO₃H, 81 Da) to give a fragment at m/z 202.
Desulfonation to lose SO₃ (80 Da).
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the extended conjugation in the aromatic system would lead to characteristic absorptions in the ultraviolet region.
Anticipated UV-Vis Absorption:
A strong absorption band is expected around 260-280 nm, corresponding to the π → π* transitions of the aromatic system.
A weaker n → π* transition associated with the nitro group may be observed at longer wavelengths, potentially overlapping with the π → π* band.
Crystallographic Analysis and Solid State Structures
Single Crystal X-ray Diffraction Studies
A comprehensive search of crystallographic databases indicates a lack of published single-crystal X-ray diffraction studies specifically for 2-Nitrobenzene-1,4-disulfonic acid. The following sections, therefore, discuss the anticipated structural characteristics based on data from closely related molecules.
In the absence of direct structural data for this compound, the molecular conformation can be predicted based on studies of similar nitrobenzene (B124822) derivatives. Research on para-substituted nitrobenzenes suggests that the nitro group is often twisted out of the plane of the benzene (B151609) ring due to intermolecular interactions within the crystal lattice. mdpi.com For instance, in crystalline nitrobenzene, a weak O···H-C interaction with a neighboring molecule results in a dihedral angle of 1.7 degrees. mdpi.com In para-dinitrobenzene, this angle is approximately 10 degrees. mdpi.com Therefore, it is highly probable that the nitro group in this compound would also exhibit some degree of non-coplanarity with the aromatic ring.
The geometry of the sulfonic acid groups is expected to be tetrahedral around the sulfur atoms. The S-O bond lengths will likely vary depending on whether the oxygen is part of a hydroxyl group or a sulfonyl group, and whether it is involved in hydrogen bonding. The C-S bonds will connect the sulfonate groups to the benzene ring.
The sulfonic acid groups are strong hydrogen bond donors and acceptors and would be expected to dominate the intermolecular interactions in the crystal structure of this compound. These groups can form extensive hydrogen-bonding networks, leading to the formation of complex supramolecular architectures such as sheets or three-dimensional frameworks. nih.govresearchgate.net
Polymorphism and Crystallization Engineering
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible functional groups and the capacity for various hydrogen-bonding motifs. Given the conformational flexibility of the nitro group and the multiple hydrogen bonding possibilities of the two sulfonic acid groups, this compound is a strong candidate for exhibiting polymorphism.
Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could lead to different polymorphs with distinct crystal structures and physicochemical properties. The study of salbutamol (B1663637) oxalate (B1200264) has shown that even subtle changes in crystallization conditions can affect the disorder within the crystal structure, highlighting the importance of controlled crystallization in obtaining a desired solid form. nih.gov Crystallization engineering techniques could potentially be employed to selectively crystallize different polymorphs of this compound.
Host-Guest Chemistry in Related Benzene Disulfonate Systems
Benzene disulfonate derivatives are known to participate in host-guest chemistry, forming inclusion compounds where a "host" lattice encapsulates a "guest" molecule. The host framework is often a soft, adaptable network held together by hydrogen bonds. For example, metal-complex sulfonates can form pillared-layer structures with cavities that can accommodate various small organic guest molecules like DMSO, DMF, and acetone. acs.org The host lattice can rearrange to fit the size and shape of the guest molecule. acs.org
Water-soluble calixarenes, which are macrocyclic host molecules, can be functionalized with sulfonate groups to enhance their water solubility and their ability to bind guest molecules. tuni.fibeilstein-journals.org These sulfonated calixarenes can form complexes with a variety of guests, including metal cations and organic molecules, through a combination of electrostatic, hydrophobic, and C-H···π interactions. tuni.fibeilstein-journals.org While this compound is not a macrocycle itself, the principles of host-guest chemistry observed in related sulfonate systems suggest that it could potentially form co-crystals or inclusion compounds with suitable guest molecules, where the sulfonic acid groups play a key role in the intermolecular recognition and binding.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-Nitrobenzene-1,4-disulfonic acid. These methods allow for a detailed examination of how the electron density is distributed across the molecule and how the substituents influence this distribution through various electronic interactions.
Electronic Density Distribution and Orbital Interactions (e.g., Natural Bond Orbital Analysis)
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of the electron density distribution and the donor-acceptor (hyperconjugative) interactions between orbitals.
For this compound, the NBO analysis would reveal a significant polarization of the electron density due to the presence of the strongly electron-withdrawing nitro (NO₂) and sulfonic acid (SO₃H) groups. The analysis involves the transformation of the canonical molecular orbitals into a set of localized orbitals: Natural Atomic Orbitals (NAOs), Natural Hybrid Orbitals (NHOs), Natural Bonding Orbitals (NBOs), and Natural Localized Molecular Orbitals (NLMOs). wikipedia.org
The key interactions in this compound would involve the delocalization of electron density from the π-system of the benzene (B151609) ring into the antibonding orbitals of the C-N and C-S bonds, as well as the N-O and S-O bonds. These interactions, referred to as π(C=C) → σ(C-N), π(C=C) → σ(C-S), etc., lead to a stabilization of the molecule and are indicative of the electron-withdrawing nature of the substituents. The magnitude of these interactions can be estimated using second-order perturbation theory within the NBO framework, providing a quantitative measure of their energetic importance. wisc.edu
Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis Data for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C₁-C₆) | σ(C₂-N) | Value |
| π(C₃-C₄) | σ(C₄-S) | Value |
| π(C₅-C₆) | σ(C₁-S) | Value |
| LP(O) in NO₂ | π(N-O) | Value |
| LP(O) in SO₃H | σ*(S-O) | Value |
Note: The values in this table are hypothetical and represent the expected types of significant interactions. Actual values would require a specific quantum chemical calculation.
Analysis of Inductive and Resonance Effects of Substituents
The nitro and sulfonic acid groups are both potent electron-withdrawing groups, influencing the electronic structure of the benzene ring through inductive and resonance effects.
The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond. Both the nitro and sulfonic acid groups exert a strong -I (negative inductive) effect due to the high electronegativity of the nitrogen and sulfur atoms, further enhanced by the attached oxygen atoms. This effect withdraws electron density from the benzene ring through the sigma bond framework, leading to a general deactivation of the ring towards electrophilic attack.
The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The nitro group exhibits a strong -R (negative resonance) effect by withdrawing π-electron density from the ring. This is illustrated by resonance structures that place a positive charge on the ortho and para positions of the ring. Similarly, the sulfonic acid group also acts as a deactivating group.
In this compound, the cumulative effect of one nitro group and two sulfonic acid groups results in a highly electron-deficient aromatic ring. The positioning of the substituents is crucial. The nitro group at position 2 and the sulfonic acid group at position 4 are para to each other, allowing for a strong, concerted withdrawal of electron density from the ring through resonance. The second sulfonic acid group at position 1 further enhances this effect.
Conformational Analysis and Energy Minima of Isomers
Conformational analysis of this compound involves studying the rotation around the C-S and C-N single bonds. The rotation of the sulfonic acid groups and the nitro group relative to the plane of the benzene ring will lead to different conformers with varying energies.
The rotation of the SO₃H group around the C-S bond and the -OH group around the S-O bond can create several local energy minima. mdpi.com Similarly, the NO₂ group can rotate around the C-N bond. The presence of ortho substituents, in this case, the nitro group at position 2 and the sulfonic acid group at position 1, will introduce steric hindrance, influencing the preferred conformations.
For ortho-disubstituted benzenes, the preferred conformation often seeks to minimize steric repulsion between the adjacent groups. rsc.org In the case of this compound, intramolecular hydrogen bonding between the ortho nitro and sulfonic acid groups could play a significant role in stabilizing certain conformations. mdpi.com Specifically, a hydrogen bond could form between a hydrogen atom of one sulfonic acid group and an oxygen atom of the nitro group, or between the hydrogen of one sulfonic acid group and an oxygen of the other.
Computational studies on ortho-substituted benzenesulfonic acids have shown that the presence of intramolecular hydrogen bonds significantly affects the stability of different conformers. mdpi.com The identification of the global energy minimum would require a systematic scan of the potential energy surface by varying the dihedral angles of the substituents.
Acidity and Deprotonation Energetics
The acidity of this compound is a key chemical property, significantly influenced by its electronic structure and the potential for intramolecular interactions.
Gas-Phase Deprotonation Studies and Intramolecular Hydrogen Bonding Effects
Gas-phase acidity provides an intrinsic measure of a molecule's ability to donate a proton, free from solvent effects. Theoretical studies on the gas-phase deprotonation of ortho-substituted benzenesulfonic acids have shown that intramolecular hydrogen bonding (IHB) plays a crucial role. mdpi.com
For a molecule like this compound, the deprotonation can occur in stages. The first deprotonation will be from one of the highly acidic sulfonic acid groups. The presence of the ortho-nitro group can influence this acidity. If an IHB exists where the sulfonic acid group acts as a hydrogen bond donor to the nitro group, the deprotonation energy is expected to increase because the hydrogen bond must be broken. mdpi.com Conversely, if the substituent can stabilize the resulting anion through hydrogen bonding, the acidity would be enhanced.
In the case of 2-nitrobenzenesulfonic acid, computational studies have shown that the formation of an intramolecular hydrogen bond has a significant effect on the Gibbs free energy of deprotonation (ΔrG⁰₂₉₈). mdpi.com The introduction of a second sulfonic acid group at the para position would further increase the acidity due to its strong electron-withdrawing nature, which helps to delocalize and stabilize the negative charge of the resulting anion.
Table 2: Calculated Gas-Phase Deprotonation Energies for Related Benzenesulfonic Acids
| Compound | Conformer | ΔrG⁰₂₉₈ (kJ mol⁻¹) |
| 2-Nitrobenzenesulfonic acid | With IHB (SO₃H as donor) | Value |
| 2-Nitrobenzenesulfonic acid | Without IHB | Value |
Note: This table illustrates the expected influence of intramolecular hydrogen bonding on the deprotonation energy based on published data for analogous compounds. mdpi.com Actual values would be specific to the computational method used.
Theoretical Prediction of Acidity Constants
The acidity constant (pKa) is a measure of the strength of an acid in solution. Theoretical methods can be employed to predict pKa values, often using thermodynamic cycles that combine gas-phase deprotonation energies with solvation free energies.
Aromatic sulfonic acids are generally strong acids. The pKa of benzenesulfonic acid is approximately -2.8. sigmaaldrich.com The introduction of electron-withdrawing substituents like the nitro group further increases the acidity (lowers the pKa). For example, the presence of a nitro group can significantly lower the pKa of a benzoic acid. A similar, and likely more pronounced, effect is expected for sulfonic acids.
For this compound, both sulfonic acid protons are expected to be highly acidic. The first pKa would be very low, likely in the negative range, due to the combined electron-withdrawing power of the nitro group and the other sulfonic acid group. The second pKa, corresponding to the deprotonation of the second sulfonic acid group to form a dianion, would be higher but still indicative of a strong acid. The close proximity of the resulting negative charges would lead to electrostatic repulsion, making the second deprotonation less favorable than the first.
Predicting the precise pKa values would require sophisticated computational models that accurately account for solvation effects, such as continuum solvation models (e.g., SMD, PCM) or explicit solvent models.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides profound insights into the reaction mechanisms involving this compound. While specific computational studies exclusively targeting this compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining theoretical models of analogous and constituent reactions, namely the sulfonation and nitration of aromatic systems, as well as nucleophilic aromatic substitution (SNAr).
The formation of this compound itself involves key electrophilic aromatic substitution (EAS) reactions. The general mechanism for EAS proceeds via a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (often called a Wheland intermediate or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step, the formation of the carbocation, is typically the rate-determining step as it temporarily disrupts the aromatic system. masterorganicchemistry.com
Modeling Electrophilic Aromatic Sulfonation
Theoretical studies on the sulfonation of simpler aromatic compounds like benzene and toluene (B28343) have challenged the classical bimolecular mechanism. researchgate.netchemsoc.org.cn Recent DFT calculations suggest that the sulfonation process, particularly with sulfur trioxide (SO3) as the electrophile, is more accurately described by a trimolecular mechanism. researchgate.net These models propose a transition state involving the aromatic molecule, the sulfonating agent (SO3), and a catalyst molecule, such as sulfuric acid. The catalyst plays a dual role as both a proton donor and acceptor. researchgate.net
For the sulfonation of a substituted benzene ring, the nature of the existing substituents significantly influences the reaction's regioselectivity and rate. The nitro group is a strong deactivating group and a meta-director, while the sulfonic acid group is also deactivating and meta-directing. The computational analysis of such reactions involves calculating the activation energies for the formation of different isomeric products.
Table 1: Representative Calculated Activation Energies for Electrophilic Aromatic Substitution on Substituted Benzenes (Illustrative Data based on Analogous Systems)
| Reactant | Electrophile | Position of Attack | Calculated Activation Energy (kcal/mol) | Reference |
| Nitrobenzene (B124822) | NO2+ | ortho | ~26.0 | researchgate.net |
| Nitrobenzene | NO2+ | meta | ~24.5 | researchgate.net |
| Nitrobenzene | NO2+ | para | ~27.0 | researchgate.net |
| Toluene | SO3 | ortho | Lower than meta | chemsoc.org.cn |
| Toluene | SO3 | para | Lowest of the three | chemsoc.org.cn |
Note: This table presents illustrative data from computational studies on similar reactions to demonstrate the type of information obtained from reaction mechanism modeling. The values are approximate and depend on the level of theory and computational model used.
Modeling Electrophilic Aromatic Nitration
The nitration of a disubstituted benzene, such as a benzenedisulfonic acid, would similarly be modeled using DFT. A study on the nitration of nitrobenzene using the nitronium ion (NO2+) confirms the two-step EAS mechanism. researchgate.net The calculations show that the electrophilic attack by the nitronium ion is the rate-determining step. researchgate.net The subsequent proton abstraction from the carbocation intermediate is found to be a barrierless process. researchgate.net
By calculating the Gibbs free energies of activation for the attack at the ortho, meta, and para positions relative to the existing substituents, the model can predict the product distribution. For nitrobenzene, the calculations correctly predict that the meta product is overwhelmingly favored, which aligns with experimental observations. researchgate.net A similar approach would be used to model the nitration of a benzenedisulfonic acid, considering the directing effects of the two sulfonic acid groups.
Transition State Analysis
Transition state analysis is a critical component of reaction mechanism modeling. A transition state represents the highest energy point along the reaction coordinate between reactants and intermediates. masterorganicchemistry.com Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For the sulfonation or nitration of an aromatic ring, the transition state for the rate-determining step involves the partial formation of the new carbon-sulfur or carbon-nitrogen bond and the delocalization of the pi-electrons of the aromatic ring. The geometry and energy of this transition state determine the reaction rate.
Modeling Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound can also involve nucleophilic aromatic substitution, for instance, the reaction of a dihalogenated nitrobenzene with a sulfite (B76179) nucleophile. Computational studies have provided significant insights into the SNAr mechanism, which can proceed through either a classical two-step pathway involving a stable Meisenheimer intermediate or a concerted (cSNAr) pathway. nih.gov
Applications in Chemical Science and Technology
Role as a Key Intermediate in Organic Synthesis
2-Nitrobenzene-1,4-disulfonic acid serves as a crucial starting material and intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a nitro group and two sulfonic acid groups on a benzene (B151609) ring, allows for a range of chemical transformations, making it a versatile building block in organic chemistry.
Precursor in Azo Dye and Pigment Synthesis
Azo dyes represent the largest class of synthetic colorants, widely used in the textile, printing, and paper industries. nih.gov The synthesis of azo dyes typically involves a two-step diazotization and coupling reaction. nih.govunb.ca In this process, an aromatic amine is converted into a diazonium salt, which then couples with an electron-rich aromatic compound to form the azo dye. nih.govunb.ca
While this compound itself is not the primary amine used for diazotization, its reduction product, 2-aminobenzene-1,4-disulfonic acid, is a key component in the synthesis of certain azo dyes. The process involves the reduction of the nitro group in this compound to an amino group. google.com This can be achieved using various reducing agents, such as iron in an acidic medium. google.com The resulting 2-aminobenzene-1,4-disulfonic acid can then be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with specific color properties.
Building Block for Multifunctional Aromatic Compounds
The reactivity of the nitro and sulfonic acid groups makes this compound a valuable precursor for creating more complex, multifunctional aromatic compounds. The nitro group can be reduced to an amino group, as mentioned previously, opening up pathways to a wide array of derivatives. google.com This amino group can then undergo various reactions, such as acylation, alkylation, and diazotization, to introduce further functionalities.
Furthermore, the sulfonic acid groups can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this is generally more challenging. A more common transformation is the conversion of the sulfonic acid groups into sulfonyl chlorides, which are highly reactive intermediates. These sulfonyl chlorides can then react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonic esters, respectively. These transformations allow for the construction of complex molecules with tailored electronic and steric properties for applications in pharmaceuticals, agrochemicals, and materials science.
For instance, the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid, a related compound, is a key step in the synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid, which is a widely used diazo component in the production of dyes and optical brightening agents. researchgate.net This highlights the general utility of nitro-substituted disulfonic acids as precursors to valuable amino-functionalized aromatic compounds.
Analytical Chemistry Reagent Development
At present, there is limited specific information available in the reviewed literature detailing the direct application of this compound as a primary reagent in analytical chemistry. However, its derivatives have potential applications. For example, the amino-substituted derivative, 2-aminobenzene-1,4-disulfonic acid, can be used in the synthesis of analytical reagents, such as specific indicators or chelating agents, where the presence of both amino and sulfonic acid groups can be advantageous for complexation with metal ions or for pH-dependent color changes.
Catalytic Roles and Support in Chemical Transformations
The current body of scientific literature does not extensively detail the direct use of this compound as a catalyst or a catalytic support. However, related compounds and their transformations provide insights into potential applications. For example, the reduction of nitroaromatic compounds is a significant area of catalytic research. researchgate.net While this compound itself is the substrate in such reductions, the study of its transformation provides valuable data for the development of more efficient catalytic systems.
Environmental Fate and Transformation Studies (excluding toxicological impact)
The environmental fate of nitroaromatic compounds, including this compound, is a subject of significant research due to their widespread industrial use. epa.govcswab.org Studies focus on understanding how these compounds are broken down in the environment through processes like photodegradation and biodegradation. cdc.gov
Photodegradation and Biodegradation Pathways in Aqueous Environments
Photodegradation: Nitroaromatic compounds can undergo photolysis in water, a process where light energy initiates their breakdown. cdc.gov For instance, the photocatalytic degradation of 3-nitrobenzenesulfonic acid, a related compound, has been studied in aqueous TiO2 suspensions. researchgate.net Similarly, the mineralization of nitrobenzene (B124822) has been investigated using Ag/Cu2O semiconductors under visible light, where it is transformed into intermediates like nitrophenols before further degradation. mdpi.com These studies suggest that this compound could also be susceptible to photodegradation, likely involving the generation of reactive oxygen species that attack the aromatic ring and lead to its eventual mineralization.
Biodegradation: The biodegradation of nitroaromatic compounds by microorganisms is a key environmental process. cswab.orgnih.gov Several bacterial strains have been identified that can utilize nitroaromatic compounds as a source of carbon and nitrogen. nih.gov The initial step in the aerobic biodegradation of nitrobenzene often involves a dioxygenase enzyme that converts it to catechol and nitrite (B80452). researchgate.net The catechol is then further degraded through ring cleavage pathways. researchgate.net
Methods for Environmental Monitoring and Detection in Water Systems
The environmental surveillance of this compound in aquatic environments is crucial for understanding its prevalence, transport, and potential ecological impact. Due to its high polarity and water solubility, resulting from the presence of two sulfonic acid groups, specialized analytical techniques are required for its effective detection and quantification in water systems. This section details the primary methods employed for this purpose, focusing on sample preparation and instrumental analysis.
Chromatographic Methods
Chromatographic techniques are the cornerstone for the separation and detection of this compound in complex aqueous matrices such as industrial wastewater and river water. High-Performance Liquid Chromatography (HPLC) is the most frequently utilized method, often in combination with ion-pairing agents to enhance retention on reversed-phase columns.
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
Given the ionic nature of this compound, which is typically present as a disulfonate anion in aqueous solutions, standard reversed-phase HPLC columns (like C18) offer minimal retention. To overcome this, ion-pair chromatography is employed. This technique introduces an ion-pairing reagent into the mobile phase. researchgate.net This reagent is a large organic molecule with an opposite charge to the analyte, which forms a neutral ion-pair with the analyte. This neutral complex exhibits increased hydrophobicity and can be effectively retained and separated on a reversed-phase column.
For the analysis of anionic compounds like this compound, cationic ion-pairing reagents such as tetraalkylammonium salts (e.g., tetrabutylammonium) are commonly used. thermofisher.com The separation is typically achieved using a gradient elution, where the concentration of an organic modifier (like acetonitrile (B52724) or methanol) in the aqueous buffer is gradually increased. This allows for the elution of a wide range of analytes with varying polarities.
Detection is most commonly performed using an ultraviolet (UV) detector, as the nitroaromatic structure of the compound absorbs light in the UV region. For enhanced specificity and lower detection limits, HPLC can be coupled with a mass spectrometer (LC-MS). europa.eu
A summary of typical IP-RP-HPLC conditions for the analysis of aromatic sulfonic acids is presented below.
| Parameter | Typical Conditions |
| Stationary Phase | C18 or C8 reversed-phase column |
| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) or acetate) with a cationic ion-pairing reagent (e.g., tetrabutylammonium (B224687) salt) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV/Vis or Mass Spectrometry (MS) |
This table summarizes common conditions for the analysis of aromatic sulfonic acids using ion-pair reversed-phase HPLC.
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) is another powerful technique for the separation of charged species like this compound. epa.gov In CZE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte). When a high voltage is applied across the capillary, ions migrate at different velocities depending on their charge-to-size ratio, leading to their separation.
For anionic compounds, the analysis is typically performed in a basic buffer to ensure the analytes are deprotonated and carry a negative charge. Detection is usually accomplished by UV absorbance. europa.eu CZE offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption.
A study on the analysis of various aromatic sulfonates, which are structurally related to this compound, demonstrated the utility of CZE. The method involved using a borate (B1201080) buffer as the background electrolyte and UV detection. epa.gov
Sample Preparation
Prior to instrumental analysis, a sample preparation step is often necessary to remove interfering substances from the water matrix and to concentrate the analyte to a level detectable by the instrument.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples. For polar compounds like this compound, polymeric sorbents are often employed. However, due to the high hydrophilicity imparted by the two sulfonate groups, the extraction of di- and polysulfonated compounds can be challenging. Research has shown that while some polymeric sorbents can effectively retain monosulfonated aromatic compounds, the recovery of more highly sulfonated compounds like this compound can be low. europa.eu
Research Findings
Specific environmental monitoring data for this compound is not extensively reported in publicly available databases from regulatory agencies. epa.gov However, given its use as an intermediate in the synthesis of dyes and other chemicals, its presence can be anticipated in the wastewater from manufacturing facilities. d-nb.infoeuropa.eu
Studies on the composition of industrial effluents from dye manufacturing have indicated the presence of a wide array of aromatic compounds, including nitrated and sulfonated species. The analytical methods developed for broader classes of aromatic sulfonates are directly applicable to the monitoring of this compound in these industrial discharges. For instance, a method using ion-pair chromatography coupled with mass spectrometry (IP-LC-MS) has been successfully applied to identify various sulfonated aromatic compounds in complex mixtures. thermofisher.com
The development of robust and sensitive analytical methods is a critical component of managing the environmental presence of industrial chemicals like this compound. The techniques outlined above provide the necessary tools for monitoring its levels in water systems, thereby enabling effective wastewater treatment and pollution control measures.
Future Directions and Emerging Research Avenues
Exploration of Novel Reactivities and Derivatizations
The chemical landscape of 2-Nitrobenzene-1,4-disulfonic acid is rich with possibilities for new reactions and the creation of valuable derivatives. While its reduction to 2-aminobenzene-1,4-disulfonic acid is a well-established and crucial transformation, researchers are now exploring more nuanced and selective chemical manipulations.
A primary area of focus is the development of advanced catalytic systems for the reduction of the nitro group. While traditional methods often employ reagents like iron in acidic media, modern approaches are investigating the use of highly efficient and selective catalysts, such as palladium on carbon (Pd/C) or Raney nickel under hydrogenation conditions. commonorganicchemistry.com The goal is to achieve near-quantitative conversion to the corresponding amine with minimal byproduct formation and under milder reaction conditions.
Beyond simple reduction, there is growing interest in the selective transformation of the nitro group into other functionalities. This could involve partial reduction to a hydroxylamino or nitroso group, which would open up pathways to a host of new derivatives with unique chemical properties. The electrochemical reduction of nitroaromatic compounds, for instance, has been shown to proceed stepwise, allowing for the potential isolation of intermediate reduction products. utexas.edu
Furthermore, the sulfonic acid groups, while often seen as imparting water solubility, can also be targets for derivatization. Research into the conversion of sulfonic acids into sulfonyl chlorides, sulfonamides, or sulfonate esters could significantly broaden the synthetic utility of this compound, enabling its use as a building block in a wider range of complex organic molecules.
A key downstream product, 2-aminobenzene-1,4-disulfonic acid, serves as a valuable intermediate in the synthesis of azo dyes and optical brighteners. google.com Future research will likely focus on expanding the palette of dyes and fluorescent compounds derived from this precursor, potentially leading to materials with enhanced color fastness, photostability, and novel optical properties.
Table 1: Key Derivatization Reactions and Potential Products
| Starting Material | Reagents and Conditions | Derivative | Potential Applications |
| This compound | Fe/acid or catalytic hydrogenation (e.g., H₂/Pd/C) | 2-Aminobenzene-1,4-disulfonic acid | Azo dyes, optical brighteners commonorganicchemistry.comgoogle.com |
| This compound | Electrochemical reduction (controlled potential) | 2-Hydroxylaminobenzene-1,4-disulfonic acid | Intermediate for further synthesis |
| This compound | Reagents for sulfonyl chloride formation (e.g., PCl₅) | 2-Nitrobenzene-1,4-disulfonyl chloride | Reactive intermediate for sulfonamides and sulfonate esters |
Integration into Advanced Functional Materials
The unique combination of a nitro group and two sulfonic acid moieties on a benzene (B151609) ring makes this compound an intriguing candidate for the development of advanced functional materials. The sulfonic acid groups, in particular, are known to impart ion-exchange properties, suggesting the potential for this compound to be incorporated into ion-exchange resins. sigmaaldrich.com Such materials could find applications in water purification, metal ion separation, and catalysis.
The presence of the nitro group, which can be readily converted to a reactive amino group, opens the door for the integration of this molecule into polymeric structures. The resulting 2-aminobenzene-1,4-disulfonic acid could be used as a monomer or a cross-linking agent in the synthesis of functional polymers. These polymers could exhibit a range of desirable properties, including high thermal stability, ion conductivity, and the ability to chelate metal ions.
Another promising avenue of research is the use of this compound and its derivatives in the development of functional coatings. mdpi.comresearchgate.net The sulfonic acid groups can promote adhesion to various substrates, while the aromatic core and the nitro/amino group can be tailored to impart specific functionalities such as corrosion resistance, antistatic properties, or selective permeability.
Furthermore, the derivatization of this compound could lead to the creation of novel surfactants and emulsifiers. The combination of the hydrophilic sulfonic acid groups and a potentially modified hydrophobic aromatic core could result in molecules with tailored surface activities for a variety of industrial applications.
Green Chemistry Approaches to Synthesis and Application
In line with the growing emphasis on sustainable chemical manufacturing, a significant area of future research will be the development of green chemistry approaches for the synthesis and application of this compound. This involves minimizing waste, reducing the use of hazardous reagents, and employing renewable resources and energy-efficient processes.
One key focus is the development of more environmentally friendly methods for the synthesis of the compound itself. This could involve exploring solid acid catalysts to replace traditional sulfonating agents, thereby reducing corrosive waste streams. Additionally, research into the direct nitration of benzenedisulfonic acid under greener conditions could offer a more sustainable route.
In terms of its applications, the use of biocatalysis represents a particularly promising green chemistry approach. nih.govrsc.org Enzymes could be employed for the selective reduction of the nitro group or for other derivatization reactions, offering high selectivity and operating under mild, aqueous conditions. While the biocatalytic synthesis of this specific compound is still an emerging area, advances in enzyme engineering and biocatalytic methods for related compounds suggest significant potential.
The development of applications that contribute to environmental sustainability is another important research direction. For instance, the use of this compound-based materials in environmental remediation, such as for the removal of heavy metals or organic pollutants from water, would align with the principles of green chemistry.
Moreover, improving the efficiency of existing processes that use this compound can also be considered a green chemistry approach. For example, a patented process for the preparation of 2-aminobenzene-1,4-disulfonic acid highlights the disadvantages of older methods that require salting out the product and result in dilute waste streams, suggesting that newer, more efficient processes are a step towards greener manufacturing. google.com The exploration of syntheses in green solvents like water at ambient temperatures, as demonstrated for related azoxybenzenes, provides a template for future research on this compound. nih.gov
Table 2: Comparison of Traditional vs. Green Chemistry Approaches
| Process | Traditional Method | Potential Green Chemistry Approach |
| Synthesis | Sulfonation with oleum, nitration with mixed acids | Use of solid acid catalysts, direct nitration under milder conditions |
| Derivatization (Reduction) | Iron in acidic media | Catalytic hydrogenation with recyclable catalysts, biocatalysis with enzymes |
| Solvents | Organic solvents | Water, supercritical fluids, ionic liquids |
| Waste | Acidic and saline waste streams | Minimized waste through higher selectivity and catalyst recycling |
Q & A
Q. What are the key synthetic routes for preparing aromatic disulfonic acids like 2-nitrobenzene-1,4-disulfonic acid?
Aromatic disulfonic acids are typically synthesized via sulfonation of nitro-substituted benzene derivatives. For example, 2-aminobenzene-1,4-disulfonic acid (a related compound) is produced by sulfonation of 4-chloro-3-nitrobenzenesulfonic acid followed by nitro group reduction . For nitro-substituted derivatives, direct sulfonation using concentrated sulfuric acid or oleum under controlled temperature (80–120°C) is common. Purification involves recrystallization from water or ethanol to remove unreacted starting materials. Analytical confirmation via FTIR (sulfonic acid S=O stretching at 1150–1250 cm⁻¹) and elemental analysis is recommended .
Q. How can researchers confirm the purity and structural identity of this compound?
Key methods include:
- HPLC : To assess purity using a C18 column and UV detection (λ = 254 nm for nitro groups).
- Mass spectrometry (MS) : To confirm molecular weight (e.g., 2,5-diaminobenzene-1,4-disulfonic acid has a molecular weight of 268.27 g/mol ).
- NMR : ¹H NMR in D₂O to observe aromatic protons and sulfonic acid proton environments. For example, the diaminobenzene derivative shows characteristic splitting patterns for para-substituted aromatic protons .
Q. What safety precautions are critical when handling nitro-substituted sulfonic acids?
Nitro groups can decompose exothermically under heat or friction. Safety measures include:
- Using acid-resistant PPE (gloves, goggles).
- Avoiding contact with reducing agents to prevent unintended reactions.
- Storing in cool, dry conditions away from metals. Derivatives like 2-aminobenzene-1,4-disulfonic acid decompose above 120°C, so thermal stability testing is advised .
Advanced Research Questions
Q. How can this compound derivatives be used in designing functional materials?
Nitro-substituted disulfonic acids serve as precursors for advanced materials:
- Covalent Organic Frameworks (COFs) : 2,5-Diaminobenzene-1,4-disulfonic acid reacts with triformylphloroglucinol in solvothermal synthesis (120°C, 3 days) to form Li-COF-2, a lithium-ion conductor. This involves ion-dipole interactions between sulfonic acid groups and Li⁺ ions .
- Coordination complexes : Metal complexes (e.g., Co(II)) with disulfonic acids exhibit unique magnetic and catalytic properties. Synthesis involves refluxing the ligand with metal salts in ethanol/water mixtures .
Q. How can contradictory spectral data in characterizing disulfonic acids be resolved?
Discrepancies in FTIR or NMR data often arise from hydration states or protonation differences. Strategies include:
- Variable-temperature NMR : To observe dynamic proton exchange in sulfonic acid groups.
- X-ray crystallography : To resolve ambiguities in solid-state structures. For example, crystal structures of related compounds (e.g., benzene-1,4-disulfonic acid) reveal hydrogen-bonding networks stabilizing the hexameric form .
- Titration studies : To determine pKa values and confirm protonation states in solution .
Q. What role do nitro and sulfonic acid groups play in catalytic applications?
The nitro group enhances electrophilicity, while sulfonic acids act as Brønsted acid catalysts. For example:
- Acid-catalyzed hydration : Perfluorobutane-1,4-disulfonic acid (structurally analogous) catalyzes propylene hydration to isopropanol at 230°C with 75% selectivity .
- Polymer-supported catalysts : Sulfonic acid groups grafted onto polymers (e.g., polyaniline) improve stability in aqueous reactions, as seen in safranin dye removal studies .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted sulfonation to reduce reaction times and improve yields .
- Analytical Cross-Validation : Combine FTIR, NMR, and XPS to confirm functional group integrity in nitro-disulfonic acids .
- Environmental Applications : Test disulfonic acids as dopants in conductive polymers for wastewater treatment, leveraging their high solubility and acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
